

IUPAC nomenclature and CAS number for 2,2-dimethylbutane

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Compound of Interest

Compound Name: 2,2-dimethylbutane

Cat. No.: B166423

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An In-depth Technical Guide to 2,2-Dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-dimethylbutane**, also known as neohexane, covering its fundamental chemical identity, physicochemical properties, synthesis, and analytical characterization.

IUPAC Nomenclature and CAS Number

The unambiguous identification of a chemical compound is critical in scientific research and development. The standard nomenclature is defined by the International Union of Pure and Applied Chemistry (IUPAC), while the Chemical Abstracts Service (CAS) assigns a unique numerical identifier.

- Preferred IUPAC Name: **2,2-Dimethylbutane**^[1]
- CAS Number: 75-83-2^{[1][2][3][4][5][6]}
- Other Names: Neohexane^{[1][3][4][6][7][8]}

The structure of **2,2-dimethylbutane** is the most compact and branched of the hexane isomers, featuring a quaternary carbon atom within a butane backbone.^{[1][8]}

Physicochemical and Thermochemical Properties

A summary of the key physical and thermochemical properties of **2,2-dimethylbutane** is presented in the tables below. This data is essential for its application in various experimental and industrial settings.

Table 1: General and Physical Properties of **2,2-Dimethylbutane**

Property	Value	Reference
Molecular Formula	C ₆ H ₁₄	[1][3][5][6][7]
Molar Mass	86.178 g·mol ⁻¹	[1][2][9]
Appearance	Colorless liquid	[1][9][10]
Odor	Mild gasoline-like	[7][9][10]
Density	0.649 g/mL at 20-25 °C	[1][2][9][11]
Melting Point	-100 °C to -102 °C	[1][2][9][11]
Boiling Point	49.7 °C to 50.0 °C	[1][2][9][11]
Refractive Index (n _{20/D})	1.369	[1][2][11]
Solubility in Water	~21 mg/L at 25 °C (insoluble)	[9][10]
log P (Octanol-Water Partition Coefficient)	3.51 - 3.82	[1][9]

Table 2: Thermochemical and Safety Data for **2,2-Dimethylbutane**

Property	Value	Reference
Heat of Vaporization	~28 kJ/mol at 288 K	[9]
Liquid Heat Capacity	189.67 J·K ⁻¹ ·mol ⁻¹ at 298 K	[1][9]
Vapor Pressure	36.88 kPa (5.35 psi) at 20 °C	[1][2][9]
Vapor Density	2.97 (relative to air)	[2][9]
Flash Point	-29 °C to -48 °C	[2][6][9]
Autoignition Temperature	797 °F (425 °C)	[2]
Research Octane Number (RON)	91.8	[10]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2,2-dimethylbutane** are provided below.

2,2-Dimethylbutane can be synthesized through the hydroisomerization of its isomer, 2,3-dimethylbutane, using an acid catalyst.[1][8] This process is typically carried out in the presence of a catalyst that facilitates the rearrangement of the carbon skeleton.

Objective: To convert 2,3-dimethylbutane to **2,2-dimethylbutane**.

Materials:

- 2,3-dimethylbutane (reactant)
- Acid catalyst (e.g., a bifunctional catalyst containing platinum on a zeolite support like H-ZSM-5)
- High-pressure reactor
- Hydrogen gas (high purity)
- Condensation and collection system

- Gas chromatograph for product analysis

Procedure:

- **Catalyst Preparation and Activation:** The bifunctional catalyst (e.g., Pt/H-ZSM-5) is placed in the reactor. The catalyst is typically activated in situ by heating under a flow of hydrogen to reduce the metal component.
- **Reaction Setup:** The reactor is charged with 2,3-dimethylbutane.
- **Reaction Conditions:** The reactor is pressurized with hydrogen and heated to the reaction temperature, which can range from 200 to 350 °C. The pressure is maintained typically between 1 and 5 MPa.
- **Reaction Execution:** The reactant is passed over the catalyst bed at a controlled flow rate (defined by the Weight Hourly Space Velocity, WHSV). The reaction mixture is continuously stirred or flowed through the fixed bed.
- **Product Collection:** The effluent from the reactor, which is in the gas phase, is passed through a condenser to liquefy the products. The liquid products, a mixture of hexane isomers, are collected.
- **Purification:** The collected liquid is a mixture containing **2,2-dimethylbutane**, unreacted 2,3-dimethylbutane, other isomers like n-hexane and methylpentanes, and some cracking products.^{[1][8]} **2,2-dimethylbutane** can be separated from this mixture by fractional distillation, taking advantage of its lower boiling point (49.7 °C) compared to other hexane isomers.
- **Analysis:** The composition of the product mixture is analyzed using gas chromatography to determine the conversion of 2,3-dimethylbutane and the selectivity to **2,2-dimethylbutane**.

Gas chromatography is a standard technique for the separation and analysis of volatile organic compounds like **2,2-dimethylbutane**.

Objective: To identify and quantify **2,2-dimethylbutane** in a sample.

Instrumentation:

- Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
- Capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-1 or similar).
- Carrier gas: Helium or Hydrogen (high purity).
- Data acquisition and processing software.

Procedure:

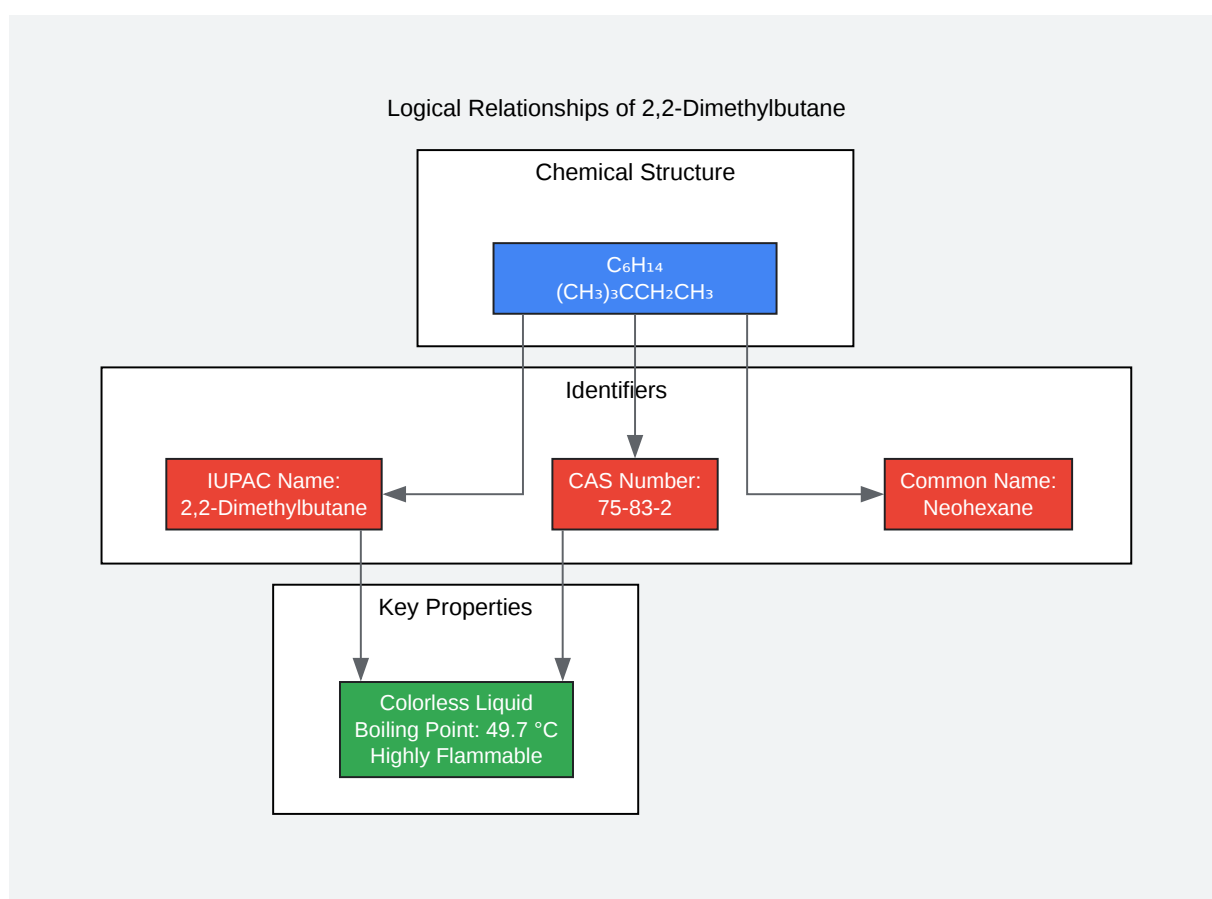
- Sample Preparation: The sample containing **2,2-dimethylbutane** is prepared, typically by dilution in a volatile solvent like pentane or hexane if it is in a high concentration. For air samples, pre-concentration techniques may be used.[\[12\]](#)
- GC Conditions:
 - Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 200 °C).
 - Oven Temperature Program: An initial temperature of around 40 °C is held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of around 150-200 °C. This allows for the separation of different isomers.
 - Detector Temperature: The FID is typically set to a higher temperature than the final oven temperature (e.g., 250 °C).
 - Carrier Gas Flow Rate: A constant flow rate is maintained, as specified for the column being used.
- Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC.
- Data Acquisition: The detector signal is recorded over time, producing a chromatogram.
- Identification and Quantification:
 - Identification: **2,2-dimethylbutane** is identified by its retention time, which is the time it takes for the compound to travel through the column to the detector. This is confirmed by

running a standard of pure **2,2-dimethylbutane** under the same conditions.

- Quantification: The area of the peak corresponding to **2,2-dimethylbutane** is proportional to its concentration in the sample. A calibration curve is generated by injecting standards of known concentrations to accurately quantify the amount of **2,2-dimethylbutane** in the unknown sample.

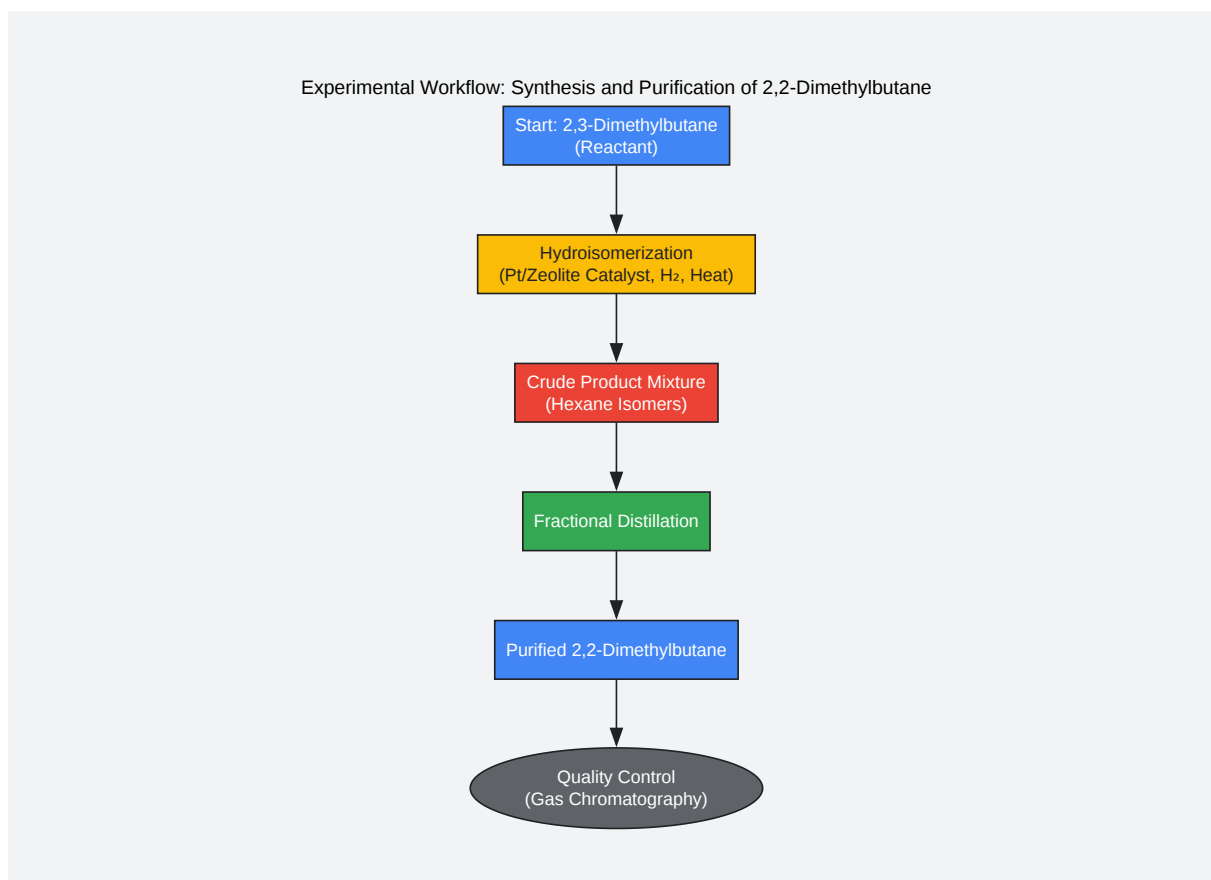
Visualizations

The following diagrams illustrate key relationships and workflows related to **2,2-dimethylbutane**.



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Caption: Logical relationships of **2,2-dimethylbutane**.



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Caption: Synthesis and purification workflow for **2,2-dimethylbutane**.

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